molecular formula C14H6F7N3 B3137542 3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 439107-87-6

3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3137542
CAS No.: 439107-87-6
M. Wt: 349.21 g/mol
InChI Key: VDNPPAGTZNJSAO-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with fluorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may require the use of strong bases or acids, and the temperature and pressure must be carefully regulated to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.

Biology: In biological research, 3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is studied for its potential biological activity. It may serve as a lead compound in the design of new drugs or as a tool for probing biological systems.

Medicine: The compound has shown promise in medicinal chemistry, where it is evaluated for its therapeutic potential. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound is utilized in the manufacture of advanced materials and chemicals. Its properties make it suitable for applications in coatings, adhesives, and other specialized products.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • 3-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

  • 3-(2-Hydroxyphenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Uniqueness: 3-(4-Fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it distinct from its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in ongoing research and development efforts.

Properties

IUPAC Name

3-(4-fluorophenyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6F7N3/c15-8-3-1-7(2-4-8)9-6-22-24-11(14(19,20)21)5-10(13(16,17)18)23-12(9)24/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNPPAGTZNJSAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=C(C=C(N3N=C2)C(F)(F)F)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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